molecular formula C10H13ClN2O2S B6240834 methyl 2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate hydrochloride CAS No. 2375267-80-2

methyl 2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate hydrochloride

Cat. No.: B6240834
CAS No.: 2375267-80-2
M. Wt: 260.7
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Description

Methyl 2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-b]pyrrole core, which is a fused heterocyclic structure containing sulfur and nitrogen atoms. The presence of the aminomethyl group and carboxylate moiety adds to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyrrole core. One common approach is the cyclization of appropriately substituted thiophenes with amines under acidic conditions. The carboxylate group can be introduced through esterification reactions, and the aminomethyl group can be added via reductive amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,2-b]pyrrole core can be oxidized to form sulfoxides or sulfones.

  • Reduction: The aminomethyl group can be reduced to form amines.

  • Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may make it suitable for targeting specific receptors or enzymes involved in disease processes.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)benzoate hydrochloride: Similar structure but lacks the thieno[3,2-b]pyrrole core.

  • Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride: Similar core but different substitution pattern.

Uniqueness: The presence of the thieno[3,2-b]pyrrole core and the specific arrangement of substituents in methyl 2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate hydrochloride make it unique compared to similar compounds

Properties

CAS No.

2375267-80-2

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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